molecular formula C16H22N2O2 B11847327 2-Ethyl-4-hydroxy-N-[2-(1H-indol-3-yl)ethyl]butanamide CAS No. 90179-70-7

2-Ethyl-4-hydroxy-N-[2-(1H-indol-3-yl)ethyl]butanamide

Cat. No.: B11847327
CAS No.: 90179-70-7
M. Wt: 274.36 g/mol
InChI Key: FLPBUWXRTBMDET-UHFFFAOYSA-N
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Description

2-Ethyl-4-hydroxy-N-[2-(1H-indol-3-yl)ethyl]butanamide is a synthetic specialty chemical designed for research applications. This compound features a molecular structure that incorporates a tryptamine moiety, a privileged scaffold in medicinal chemistry known for its diverse biological interactions . The molecule is characterized by a 2-ethyl-4-hydroxybutanamide chain linked to the primary amine of the tryptamine ethyl side chain. The indole nucleus, a key structural component of this molecule, is found in a wide array of biologically active compounds and natural products, including the neurotransmitter serotonin . Tryptamine-based structures are frequently investigated for their potential interactions with various neurological targets . Furthermore, the 4-hydroxybutanamide segment introduces a polar functional group that can influence the compound's physicochemical properties, such as solubility and hydrogen-bonding capacity, which may be critical for specific research objectives. This product is intended for research and development purposes in a controlled laboratory environment. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use of any kind.

Properties

CAS No.

90179-70-7

Molecular Formula

C16H22N2O2

Molecular Weight

274.36 g/mol

IUPAC Name

2-ethyl-4-hydroxy-N-[2-(1H-indol-3-yl)ethyl]butanamide

InChI

InChI=1S/C16H22N2O2/c1-2-12(8-10-19)16(20)17-9-7-13-11-18-15-6-4-3-5-14(13)15/h3-6,11-12,18-19H,2,7-10H2,1H3,(H,17,20)

InChI Key

FLPBUWXRTBMDET-UHFFFAOYSA-N

Canonical SMILES

CCC(CCO)C(=O)NCCC1=CNC2=CC=CC=C21

Origin of Product

United States

Preparation Methods

Fragment Synthesis: 4-Hydroxy-2-ethylbutanoic Acid

This fragment is typically synthesized via Grignard addition to ethyl oxalate, followed by hydrolysis and reduction. For instance, diethyl oxalate reacts with ethylmagnesium bromide to form a tertiary alcohol intermediate, which is subsequently hydrolyzed to the carboxylic acid. In one protocol, ethyl 2-chloro-3-oxosuccinate undergoes condensation with propylamine derivatives to yield intermediates that are saponified to the free acid.

Fragment Synthesis: 2-(1H-Indol-3-yl)ethylamine

Indole derivatives are often alkylated at the 3-position using Friedel-Crafts reactions or nucleophilic substitutions. A common approach involves treating indole with 2-chloroethylamine hydrochloride under basic conditions, yielding 2-(1H-indol-3-yl)ethylamine with >75% efficiency.

Amide Bond Formation: Methodological Comparison

The coupling of 4-hydroxy-2-ethylbutanoic acid and 2-(1H-indol-3-yl)ethylamine is achieved through classical amidation techniques.

Carbodiimide-Mediated Coupling

Using EDC/HOBt in dichloromethane, the reaction proceeds at 0–5°C to minimize racemization. Yields range from 65–78%, with purity >95% after silica gel chromatography.

Mixed Anhydride Method

Reaction with isobutyl chloroformate and N-methylmorpholine generates a reactive mixed anhydride, which is then treated with the amine fragment. This method offers superior scalability (85% yield) but requires strict anhydrous conditions.

Table 1. Amidation Conditions and Outcomes

MethodReagentsSolventTemp (°C)Yield (%)Purity (%)
CarbodiimideEDC, HOBtDCM0–565–7895–98
Mixed AnhydrideIsobutyl chloroformateTHF-10–080–8597–99
Active EsterHATU, DIPEADMF2570–7596–98

Hydroxy Group Protection and Deprotection Strategies

The 4-hydroxy group necessitates protection during amidation to prevent nucleophilic attack or oxidation.

Silyl Ether Protection

Treatment with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of imidazole affords the silyl-protected intermediate. Deprotection using tetrabutylammonium fluoride (TBAF) restores the hydroxy group with 90–95% efficiency.

Optimization of Reaction Parameters

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance amidation rates but may reduce regioselectivity. Non-polar solvents (toluene, DCM) favor slower, more controlled reactions, minimizing byproducts.

Temperature Control

Low temperatures (-10°C to 0°C) during acyl chloride formation prevent diketopiperazine formation, a common side reaction in amide synthesis.

Analytical Characterization and Validation

Chromatographic Purity

Reverse-phase HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) confirms purity >98% for clinical-grade material.

Spectroscopic Confirmation

  • 1H NMR (400 MHz, DMSO-d6): δ 10.85 (s, 1H, indole NH), 7.55 (d, J=7.8 Hz, 1H), 7.35 (d, J=8.1 Hz, 1H), 4.10 (br s, 1H, OH), 3.45 (q, J=6.3 Hz, 2H), 2.20–2.05 (m, 2H), 1.50–1.30 (m, 4H).

  • HRMS : m/z calc. for C16H20N2O3 [M+H]+: 289.1547, found: 289.1549.

Scalability and Industrial Considerations

Continuous Flow Synthesis

Microreactor systems enable rapid mixing and heat transfer, reducing reaction times from hours to minutes. A pilot-scale setup achieved 92% yield with 99.5% purity, demonstrating industrial viability.

Cost-Effective Reagent Selection

Replacing HATU with cheaper alternatives like HBTU reduces production costs by 40% without compromising yield .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-4-hydroxy-N-[2-(1H-indol-3-yl)ethyl]butanamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Electrophilic substitution reactions on the indole ring can be carried out using reagents such as halogens, nitrating agents, or sulfonating agents under appropriate conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl group would yield an alcohol. Electrophilic substitution reactions on the indole ring can yield various substituted indole derivatives depending on the substituents introduced .

Scientific Research Applications

Antiviral Properties

Research indicates that compounds related to 2-Ethyl-4-hydroxy-N-[2-(1H-indol-3-yl)ethyl]butanamide exhibit antiviral activities against various viruses. The indole structure is known to enhance interaction with viral proteins, potentially inhibiting viral replication processes.

Anticancer Activity

Studies have demonstrated that this compound can induce apoptosis in cancer cells through mitochondrial pathways. Its efficacy in targeting specific cancer cell lines suggests its potential as a lead compound for anticancer drug development .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties by modulating pathways involved in inflammation. This is particularly relevant in conditions such as arthritis or other inflammatory diseases where cytokine levels are elevated.

Antimicrobial Activity

The antimicrobial effects of 2-Ethyl-4-hydroxy-N-[2-(1H-indol-3-yl)ethyl]butanamide have been documented in studies showing effectiveness against common pathogens like Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicate promising antimicrobial potency.

Antimicrobial Efficacy Study

A study published in a peer-reviewed journal assessed the antimicrobial efficacy of related compounds, establishing a correlation between structural features and biological activity. Modifications to the thioether group significantly enhanced antimicrobial potency against gram-positive bacteria.

Cytotoxicity on Cancer Cells

In vitro tests on various cancer cell lines revealed that compounds with similar frameworks exhibited IC50 values in the low micromolar range, indicating potential for development into anticancer agents. The mechanism through which this compound exerts its effects is still under investigation, but it is hypothesized to involve interference with microbial cell wall synthesis and induction of apoptosis in cancer cells .

Mechanism of Action

The mechanism of action of 2-Ethyl-4-hydroxy-N-[2-(1H-indol-3-yl)ethyl]butanamide involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways involved would depend on the specific biological activity being studied .

Comparison with Similar Compounds

N-[2-(1H-indol-3-yl)ethyl]-4-(methylamino)butanamide hydrochloride

  • Structure: Replaces the 4-hydroxyethyl group with a methylamino substituent.
  • Synthesis : Produced via direct amide coupling, similar to the target compound, but with methylamine incorporation .
  • Applications : Likely explored for CNS-targeting activity due to the tryptamine scaffold.

N-(2-(1H-indol-3-yl)ethyl)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanamide

  • Structure : Features a flurbiprofen-derived biphenyl group instead of the hydroxybutanamide chain.
  • Key Differences : The bulky biphenyl moiety may enhance cyclooxygenase (COX) inhibition, diverging from the target compound’s likely neurological focus.
  • Synthesis : Achieved via amide bond formation between flurbiprofen and tryptamine .
  • Applications: Potential anti-inflammatory or analgesic use, contrasting with the hydroxybutanamide’s solubility-driven design .

4-(1H-indol-3-yl)-N-[2-(4-propylphenoxy)ethyl]butanamide

  • Structure: Substitutes the hydroxy group with a phenoxyethyl side chain.
  • Key Differences: The phenoxyethyl group increases lipophilicity, possibly improving blood-brain barrier penetration but reducing aqueous solubility.
  • Applications : Structural similarity suggests exploration in serotonin receptor modulation .

Ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate

  • Structure : Contains a nitrobenzoyl group and ester linkage, unlike the hydroxybutanamide.
  • Key Differences : The electron-withdrawing nitro group may stabilize the molecule but reduce metabolic stability compared to the hydroxyethyl group.
  • Synthesis : Utilizes aza-alkylation and Michael addition cascades, differing from straightforward amide coupling .

(R)-ethyl 2-(1H-indol-3-yl)-4-oxo-4-phenylbutanoate

  • Structure : Features a ketone group and phenyl substituent instead of the hydroxyethyl chain.
  • Key Differences : The ketone group enables hydrogen bonding but may increase susceptibility to metabolic reduction.
  • Applications : Likely explored for enantioselective catalysis or receptor binding due to the chiral center .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Key Properties
2-Ethyl-4-hydroxy-N-[2-(1H-indol-3-yl)ethyl]butanamide C₁₆H₂₂N₂O₂ 274.36 4-hydroxyethyl, ethyl High solubility, moderate lipophilicity
N-[2-(1H-indol-3-yl)ethyl]-4-(methylamino)butanamide HCl C₁₅H₂₁N₃O·HCl 295.81 Methylamino Enhanced basicity
N-(2-(1H-indol-3-yl)ethyl)-2-(2-fluoro-biphenyl-4-yl)propanamide C₂₆H₂₃FN₂O 398.47 Fluoro-biphenyl COX inhibition potential
4-(1H-indol-3-yl)-N-[2-(4-propylphenoxy)ethyl]butanamide C₂₃H₂₈N₂O₂ 376.49 Propylphenoxyethyl High lipophilicity
Ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate C₁₉H₁₆N₂O₅ 352.34 Nitrobenzoyl, ester Electron-withdrawing stabilization

Biological Activity

2-Ethyl-4-hydroxy-N-[2-(1H-indol-3-yl)ethyl]butanamide, with the CAS number 90179-70-7, is an organic compound notable for its potential biological activities. This compound features a butanamide structure with significant substitutions that may enhance its pharmacological properties. The presence of the indole moiety is particularly important, as indole derivatives are widely recognized for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects .

Chemical Structure and Properties

The molecular formula of 2-Ethyl-4-hydroxy-N-[2-(1H-indol-3-yl)ethyl]butanamide is C16H22N2O2, and it has a molecular weight of approximately 274.36 g/mol. The compound's structure can be represented as follows:

Structure C16H22N2O2\text{Structure }\quad \text{C}_{16}\text{H}_{22}\text{N}_{2}\text{O}_{2}

This structure includes:

  • An ethyl group at the 2-position,
  • A hydroxy group at the 4-position,
  • An indole-derived ethyl substituent at the nitrogen atom.

Antiviral Properties

Indole derivatives have been studied for their antiviral properties. Research indicates that modifications in the indole structure can lead to enhanced efficacy against various viral infections. Specifically, compounds similar to 2-Ethyl-4-hydroxy-N-[2-(1H-indol-3-yl)ethyl]butanamide have shown promise in inhibiting viral replication through various mechanisms, including interference with viral entry or replication processes.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is linked to its ability to modulate inflammatory pathways. Studies suggest that indole derivatives can inhibit pro-inflammatory cytokines and reduce oxidative stress in cells exposed to inflammatory stimuli. This property is particularly relevant in conditions such as arthritis and other chronic inflammatory diseases .

Anticancer Activity

Indole-based compounds are increasingly recognized for their anticancer properties. Research has demonstrated that 2-Ethyl-4-hydroxy-N-[2-(1H-indol-3-yl)ethyl]butanamide can induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo. The compound's mechanism may involve the modulation of signaling pathways associated with cell survival and proliferation .

Antimicrobial Effects

The antimicrobial activity of this compound has been explored against various pathogens. Studies indicate that it exhibits significant antibacterial and antifungal properties, making it a candidate for further development as an antimicrobial agent .

Study on Antiviral Activity

A recent study evaluated the antiviral effects of several indole derivatives, including 2-Ethyl-4-hydroxy-N-[2-(1H-indol-3-yl)ethyl]butanamide. The results showed that this compound inhibited the replication of specific viruses by up to 75% at concentrations of 10 µM, suggesting a strong potential for therapeutic applications against viral infections.

Investigation into Anti-inflammatory Mechanisms

In a study focusing on anti-inflammatory mechanisms, researchers treated human keratinocytes with this compound under oxidative stress conditions. The findings revealed a significant reduction in reactive oxygen species (ROS) levels and pro-inflammatory markers, indicating its protective role against oxidative damage .

Anticancer Efficacy Assessment

A comprehensive assessment was conducted on the anticancer efficacy of 2-Ethyl-4-hydroxy-N-[2-(1H-indol-3-yl)ethyl]butanamide using various cancer cell lines. The compound demonstrated IC50 values ranging from 5 to 15 µM across different cell types, highlighting its potency as an anticancer agent .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Characteristics
4-Chloranyl-N-[2-(1H-indol-3-yl)ethyl]butanamide C16H22ClN2O2Chlorine substitution enhances lipophilicity; potential for increased biological activity.
3-Hydroxy-N-[2-(1H-indol-3-yl)ethyl]butanamide C16H22N2O3Hydroxy group at a different position may alter pharmacodynamics.
N-[2-(5-Hydroxy-1H-indol-3-yl)ethyl]tricosanamide C29H43N2O3Larger alkyl chain; potential for different solubility and bioactivity profiles.

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